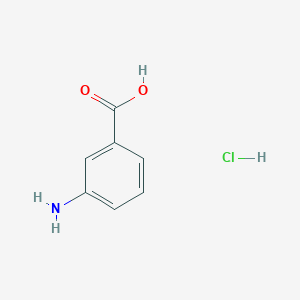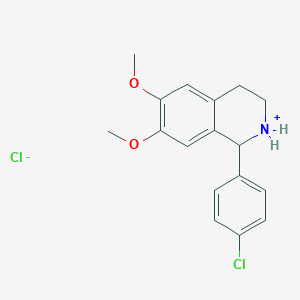
Ammonium sulfide ((NH4)2(S5))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium sulfide, with the chemical formula (NH4)2(S5), is a compound consisting of ammonium ions and sulfide ions. It is known for its distinctive odor of hydrogen sulfide and ammonia. This compound is typically found in solution form and is used in various industrial and laboratory applications due to its reactivity and ability to release hydrogen sulfide gas upon decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium sulfide can be synthesized by passing hydrogen sulfide gas through a solution of ammonium hydroxide. The reaction is as follows:
H2S+2NH3→(NH4)2S
For the preparation of ammonium pentasulfide ((NH4)2(S5)), excess sulfur is added to the solution, resulting in the formation of polysulfides .
Industrial Production Methods: In industrial settings, ammonium sulfide is produced by bubbling hydrogen sulfide gas through concentrated ammonium hydroxide solution. The process is typically carried out in a controlled environment to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium sulfide undergoes various chemical reactions, including:
Oxidation: Ammonium sulfide can be oxidized to form ammonium sulfate and elemental sulfur.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ammonium sulfide can react with metal salts to form metal sulfides and ammonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used to oxidize ammonium sulfide.
Acids: When reacted with acids, ammonium sulfide releases hydrogen sulfide gas.
Metal Salts: Reacting with metal salts such as copper sulfate results in the formation of metal sulfides.
Major Products Formed:
- Ammonium sulfate
- Elemental sulfur
- Metal sulfides (e.g., copper sulfide)
Wissenschaftliche Forschungsanwendungen
Ammonium sulfide is utilized in various scientific research applications, including:
- Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
- Biology: Employed in the preparation of certain biological samples.
- Medicine: Investigated for its potential use in medical treatments involving sulfur compounds.
- Industry: Used in the production of photographic chemicals, as a denitration agent for nitrocellulose, and in the purification of certain chemicals .
Wirkmechanismus
The mechanism of action of ammonium sulfide involves its ability to release hydrogen sulfide gas upon decomposition. This gas can react with various substances, leading to the formation of different products. The molecular targets and pathways involved include the interaction of hydrogen sulfide with metal ions to form metal sulfides, and the oxidation of hydrogen sulfide to form sulfur and sulfate compounds .
Vergleich Mit ähnlichen Verbindungen
Ammonium sulfide can be compared with other similar compounds such as:
- Ammonium hydrosulfide (NH4SH): This compound is similar in that it also releases hydrogen sulfide gas, but it has a different stoichiometry and slightly different properties .
- Sodium sulfide (Na2S): Sodium sulfide is another sulfide compound that is used in similar applications but has different solubility and reactivity characteristics.
- Potassium sulfide (K2S): Similar to sodium sulfide, potassium sulfide is used in various industrial processes and has distinct chemical properties .
Ammonium sulfide is unique due to its specific composition and the ability to form polysulfides, which are not as commonly found in other sulfide compounds.
Eigenschaften
IUPAC Name |
azanium;pentasulfide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.5S/h1H3;;;;;/q;5*-2/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKDNBFOYXGRU-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NS5-9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12135-77-2 |
Source


|
| Record name | Ammonium sulfide ((NH4)2(S5)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012135772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium sulfide ((NH4)2(S5)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium pentasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)













